
1-benzoyl-4-isonicotinoylpiperazine
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Overview
Description
1-benzoyl-4-isonicotinoylpiperazine is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.132076794 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-benzoyl-4-isonicotinoylpiperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential acylation of the piperazine ring. A common approach is:
Piperazine functionalization : React piperazine with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form 1-benzoylpiperazine .
Second acylation : Introduce isonicotinoyl chloride to the 4-position of piperazine, requiring precise stoichiometry (1:1 molar ratio) and controlled temperatures (0–5°C) to minimize side reactions .
Critical Factors :
- Solvent polarity (DCM vs. THF) affects reaction kinetics.
- Excess TEA may deprotonate intermediates, altering regioselectivity.
- Yield optimization (typically 60–75%) requires inert atmosphere and moisture-free conditions .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : 1H and 13C NMR to confirm benzoyl (δ 7.4–7.6 ppm, aromatic protons) and isonicotinoyl (δ 8.6–8.8 ppm, pyridyl protons) substituents .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]+ (e.g., calculated for C17H16N3O2: 294.1238) .
Advanced Research Questions
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how does substituent variation impact target binding?
Methodological Answer:
- SAR Studies :
- Replace the benzoyl group with 4-fluorobenzoyl (electron-withdrawing) to enhance metabolic stability .
- Substitute isonicotinoyl with 3-nitropyridyl to improve solubility and receptor affinity (e.g., IC50 reductions in kinase assays) .
- Binding Analysis :
- Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., tyrosine kinases) to predict interactions with the piperazine core and substituents .
- Competitive binding assays (e.g., fluorescence polarization) to quantify displacement of reference ligands .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound derivatives?
Methodological Answer:
- Controlled Experiments :
- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV quantification .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify hydrolytic or oxidative degradation pathways .
- Data Reconciliation :
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Metabolic Pathways : Quantum mechanics/molecular mechanics (QM/MM) simulations to map oxidation sites (e.g., piperazine N-atoms) .
- Validation :
- Compare predictions with in vitro hepatocyte clearance assays and microsomal stability data .
Q. Key Research Challenges
- Synthetic Scalability : Multi-step acylation requires stringent anhydrous conditions, complicating scale-up .
- Biological Target Specificity : Off-target effects (e.g., serotonin receptor binding) necessitate functional group optimization .
- Data Reproducibility : Batch-to-batch variability in substituent purity impacts bioactivity assays .
Properties
IUPAC Name |
phenyl-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(14-4-2-1-3-5-14)19-10-12-20(13-11-19)17(22)15-6-8-18-9-7-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGADPEWNLZSMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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